
2-Chloro-7-methylquinoline-3-carbaldehyde CAS
number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
2-Chloro-7-methylquinoline-3-

carbaldehyde

Cat. No.: B1581332 Get Quote

An In-depth Technical Guide to 2-Chloro-7-methylquinoline-3-carbaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-7-methylquinoline-3-
carbaldehyde, a key heterocyclic intermediate. It covers core identifiers, physicochemical

properties, detailed synthesis protocols, analytical characterization, chemical reactivity, and its

applications as a versatile building block in medicinal chemistry and drug discovery.

Core Identifiers and Physicochemical Properties
2-Chloro-7-methylquinoline-3-carbaldehyde is a substituted quinoline derivative, a class of

compounds known for a wide spectrum of biological activities.[1][2][3] The strategic placement

of a reactive chlorine atom at the 2-position and an aldehyde group at the 3-position makes it a

valuable synthon for constructing more complex molecular architectures.[1]
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Identifier Value Source(s)

CAS Number 68236-21-5 [4][5][6]

IUPAC Name
2-chloro-7-methylquinoline-3-

carbaldehyde
[4]

Molecular Formula C₁₁H₈ClNO [4][7][8]

Molecular Weight 205.64 g/mol [5][8]

Canonical SMILES
CC1=CC2=NC(=C(C=C2C=C1

)C=O)Cl
[9]

InChI Key
YBNADSVXXWMWKH-

UHFFFAOYSA-N
[4]

Physical Form Solid [4]

Melting Point 241-244 °C [8]

Boiling Point 350.8 °C at 760 mmHg [8]

Flash Point 166 °C [8]

Synthesis via Vilsmeier-Haack Reaction
The most efficient and widely reported method for synthesizing 2-chloro-3-formylquinolines is

the Vilsmeier-Haack reaction.[10][11] This reaction utilizes a Vilsmeier reagent, typically formed

from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide

(DMF), to effect a one-pot cyclization and formylation of an N-arylacetamide.

The choice of the Vilsmeier-Haack approach is strategic; it is a powerful tool for formylating

aromatic compounds and inducing ring-closure reactions, often resulting in high yields. The

reaction proceeds by activating the N-arylacetamide with the Vilsmeier reagent, leading to an

electrophilic intermediate that undergoes intramolecular cyclization onto the aromatic ring,

followed by hydrolysis to yield the final aldehyde product.

Experimental Protocol: Synthesis from N-(3-
tolyl)acetamide
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This protocol is adapted from established literature procedures for the Vilsmeier-Haack

cyclization of N-arylacetamides.[7]

Materials and Reagents:

N-(3-tolyl)acetamide

Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF)

Crushed Ice

Petroleum ether

Ethyl acetate

Procedure:

Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and stirrer, cool

N,N-dimethylformamide (30 mmol) to 0-5 °C in an ice bath.

Add phosphorus oxychloride (70 mmol) dropwise to the cooled DMF with continuous stirring.

Maintain the temperature below 5 °C. Stir the resulting mixture for an additional 30 minutes

at room temperature to ensure complete formation of the Vilsmeier adduct.

Reaction with Substrate: Add N-(3-tolyl)acetamide (10 mmol) to the prepared Vilsmeier

reagent.

Cyclization: Heat the reaction mixture to approximately 90 °C and maintain this temperature

for 15 hours.[7] The progress of the reaction can be monitored using Thin Layer

Chromatography (TLC).[12]

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature

and carefully pour it onto a generous amount of crushed ice to hydrolyze the reaction

intermediate.
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A solid product will precipitate. Collect the white product by filtration and wash it with cold

water.

Purification: Dry the crude product. Further purification can be achieved by recrystallization

from a petroleum ether/ethyl acetate solvent mixture to yield pure 2-Chloro-7-
methylquinoline-3-carbaldehyde.[7]

Synthesis Workflow Diagram
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Reagent Preparation

Main Reaction

Purification

POCl₃

Vilsmeier Reagent

0-5 °C

DMF

Stir 30 min

Reaction Mixture

N-(3-tolyl)acetamide

Crude Product

Heat ~90°C, 15h
then pour on ice

Pure 2-Chloro-7-methyl-
quinoline-3-carbaldehyde

Recrystallize
(Petroleum Ether/

Ethyl Acetate)

Click to download full resolution via product page

Caption: Vilsmeier-Haack synthesis workflow.
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Analytical Characterization
The structural confirmation of 2-Chloro-7-methylquinoline-3-carbaldehyde relies on standard

spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm

the presence and connectivity of aromatic and aliphatic protons. The aldehyde proton

typically appears as a singlet at a characteristic downfield shift (around δ 10.5 ppm), while

the methyl group protons appear as a singlet around δ 2.8 ppm. The aromatic protons show

complex multiplets in the δ 7.2-8.9 ppm range.[12] ¹³C NMR confirms the presence of the

carbonyl carbon (around δ 189 ppm) and other distinct carbon atoms in the quinoline ring

system.[12]

Infrared (IR) Spectroscopy: IR analysis is crucial for identifying the key functional groups. A

strong absorption band around 1690-1700 cm⁻¹ corresponds to the C=O stretching of the

aldehyde group, while bands in the 1580-1630 cm⁻¹ region are characteristic of the C=C and

C=N bonds within the aromatic quinoline core.[12]

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the

molecular structure. Studies have confirmed that the quinoline fused-ring system is

essentially planar.[7][13] The crystal structure analysis provides precise bond lengths, bond

angles, and intermolecular interactions.

Characterization Data Observed Value / Feature

Crystal System Monoclinic

Space Group P2₁/c

¹H NMR (CDCl₃)
δ 10.5 (s, 1H, CHO), 8.9 (s, 1H, H-4), 7.7-8.1

(m, 3H, Ar-H), 2.8 (s, 3H, CH₃)

¹³C NMR (CDCl₃) δ 189.5 (CHO)

IR (KBr) cm⁻¹ ~1693 (C=O), ~1628 (C=N), ~770 (C-Cl)

Note: NMR and IR data are representative values based on published data for closely related

analogs.[12]
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Chemical Reactivity and Applications in Drug
Discovery
The synthetic utility of 2-chloroquinoline-3-carbaldehydes stems from the differential reactivity

of the two functional groups, which allows for selective transformations.[1] This dual

functionality makes it a privileged scaffold in medicinal chemistry for the synthesis of novel

heterocyclic compounds with potential therapeutic activities, including anticancer, antibacterial,

antimalarial, and anti-inflammatory properties.[1][3]

Key Reactions:

Reactions at the Aldehyde Group: The formyl group readily undergoes condensation

reactions with various nucleophiles.

Schiff Base Formation: Condensation with primary amines or hydrazines yields Schiff

bases and hydrazones, respectively.[1] These derivatives are often investigated for their

own biological activities or used as intermediates for further cyclizations.

Knoevenagel Condensation: Reaction with active methylene compounds leads to the

formation of new C-C bonds.

Reactions at the Chloro Group: The chlorine atom at the C2 position is susceptible to

nucleophilic aromatic substitution (SₙAr).

It can be displaced by O-, N-, and S-nucleophiles to introduce a wide variety of

substituents, such as morpholine, thiols, or azoles.[1]

Combined Reactions: Both functional groups can be utilized in tandem or sequentially to

construct fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines, thieno[2,3-

b]quinolines, and other complex polycyclic structures.[1]

Role as a Synthetic Intermediate```dot
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 2-
Chloro-7-methylquinoline-3-carbaldehyde.
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Safety Information Details

Pictograms GHS07 (Exclamation Mark)

Signal Word Warning

Hazard Statements
H302: Harmful if swallowed. H319: Causes

serious eye irritation.

Precautionary Statements

P305+P351+P338: IF IN EYES: Rinse

cautiously with water for several minutes.

Remove contact lenses, if present and easy to

do. Continue rinsing.

Storage Store in an inert atmosphere, at 2-8 °C.

Source for safety information: [4]

Conclusion
2-Chloro-7-methylquinoline-3-carbaldehyde, identified by CAS number 68236-21-5, is a

fundamentally important intermediate in synthetic organic and medicinal chemistry. Its efficient

synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its chloro and

aldehyde functionalities provide a robust platform for the development of novel quinoline-based

compounds. The extensive body of research on this and related analogs underscores its

significance as a building block for discovering new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related
analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

2. dergi-fytronix.com [dergi-fytronix.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.sigmaaldrich.com/TW/zh/product/ambeedinc/ambh97f1147a?context=bbe
https://www.benchchem.com/product/b1581332?utm_src=pdf-body
https://www.benchchem.com/product/b1581332?utm_src=pdf-custom-synthesis
https://pubs.rsc.org/en/content/articlehtml/2018/ra/c7ra11537g
https://pubs.rsc.org/en/content/articlehtml/2018/ra/c7ra11537g
http://dergi-fytronix.com/index.php/jmed/article/download/143/179
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. researchgate.net [researchgate.net]

4. 2-Chloro-7-methylquinoline-3-carbaldehyde | 68236-21-5 [sigmaaldrich.com]

5. pharmaffiliates.com [pharmaffiliates.com]

6. sobhabio.com [sobhabio.com]

7. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

8. CAS#:68236-21-5 | 2-chloro-7-methyl-3-quinolinecarboxaldehyde | Chemsrc
[chemsrc.com]

9. sci-toys.com [sci-toys.com]

10. chemijournal.com [chemijournal.com]

11. chemijournal.com [chemijournal.com]

12. chemijournal.com [chemijournal.com]

13. 2-Chloro-7-methyl-quinoline-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [2-Chloro-7-methylquinoline-3-carbaldehyde CAS
number and identifiers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581332#2-chloro-7-methylquinoline-3-
carbaldehyde-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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